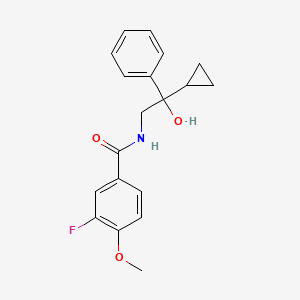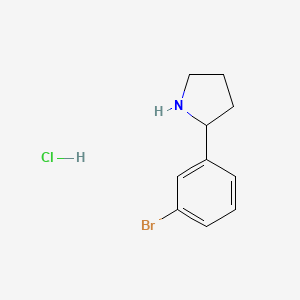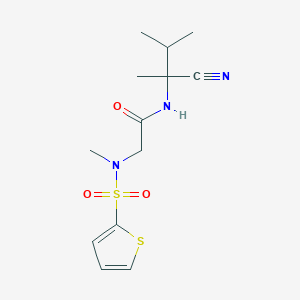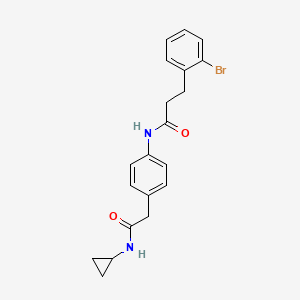![molecular formula C15H22N2 B2815591 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] CAS No. 890091-94-8](/img/structure/B2815591.png)
1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]
カタログ番号:
B2815591
CAS番号:
890091-94-8
分子量:
230.355
InChIキー:
XRLSOHOYLFSEFM-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4’-Dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] is a useful research chemical . It has a molecular weight of 230.35 and a molecular formula of C15H22N2 . The IUPAC name for this compound is 1’,4-dimethylspiro[3,4-dihydro-1H-quinoline-2,4’-piperidine] .
Synthesis Analysis
The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gives 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds with an activated methylene group .Molecular Structure Analysis
The molecular structure of this compound is complex, with a covalently-bonded unit count of 1 . It has a heavy atom count of 17 . The compound is canonicalized .Chemical Reactions Analysis
The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gives 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds with an activated methylene group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.35 and a molecular formula of C15H22N2 . It has a topological polar surface area of 15.3 . The compound has a rotatable bond count of 0 . It has a hydrogen bond acceptor count of 2 and a hydrogen bond donor count of 1 .特性
IUPAC Name |
1',4-dimethylspiro[3,4-dihydro-1H-quinoline-2,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-12-11-15(7-9-17(2)10-8-15)16-14-6-4-3-5-13(12)14/h3-6,12,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLSOHOYLFSEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN(CC2)C)NC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thioph...
Cat. No.: B2815508
CAS No.: 1251688-45-5
[4-(Methoxymethyl)thiophen-2-yl]methanamine
Cat. No.: B2815509
CAS No.: 893745-01-2
3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperaz...
Cat. No.: B2815511
CAS No.: 899401-02-6
3,6-Dichloro-2,4-dimethylpyridine
Cat. No.: B2815512
CAS No.: 1639373-35-5
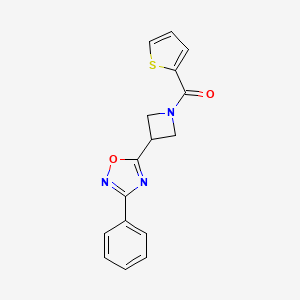
![[4-(Methoxymethyl)thiophen-2-yl]methanamine](/img/structure/B2815509.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2815511.png)
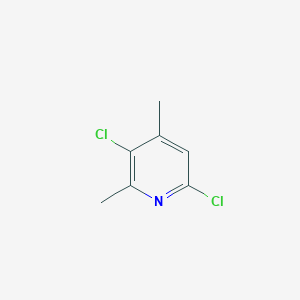
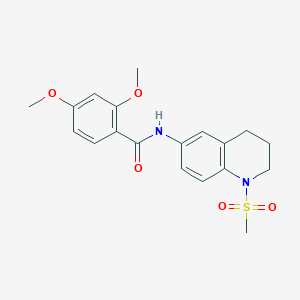
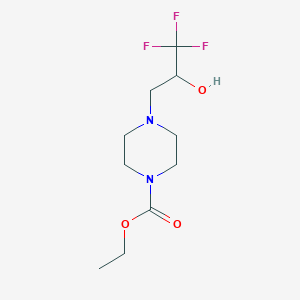
![1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione](/img/structure/B2815518.png)
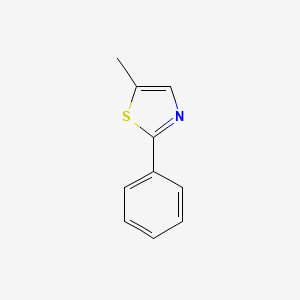
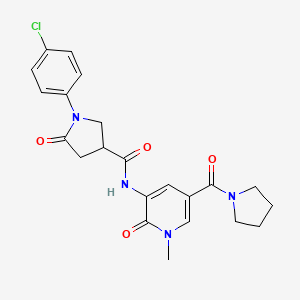
![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815525.png)
